molecular formula C20H38N2O6 B019651 Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester CAS No. 97347-28-9

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester

Cat. No.: B019651
CAS No.: 97347-28-9
M. Wt: 402.5 g/mol
InChI Key: UQLCKAUKONGSNZ-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the bis-Boc-protected lysine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective protection of the amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves its role as a protected amino acid derivative. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of peptides and proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLCKAUKONGSNZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447042
Record name tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97347-28-9
Record name tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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